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Compound Name:
3,3-Diethylcyclobutan-1-amine

hydrochloride

CAS No.: 1955519-12-6

Cat. No.: B2877021

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Rigidity in Drug Design
In the intricate dance between a drug molecule and its biological target, shape and flexibility

are paramount. While flexible molecules can adopt numerous conformations, only a specific

three-dimensional arrangement, the "bioactive conformation," is responsible for the desired

therapeutic effect. The energetic cost of adopting this precise orientation can limit a drug's

potency and selectivity. Conformationally restricted analogs are molecules designed to pre-

organize key pharmacophoric elements into a shape that closely mimics the bioactive

conformation, thereby reducing the entropic penalty upon binding. This strategy has proven to

be a powerful tool in medicinal chemistry for enhancing affinity, improving selectivity, and

increasing metabolic stability.[1]

Among the various scaffolds used to impart conformational rigidity, the cyclobutane ring has

emerged as a particularly attractive motif.[1][2] Its unique puckered structure, longer C-C
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bonds, and increased p-character offer a distinct three-dimensional geometry that can

effectively limit the rotational freedom of appended functional groups.[1][2] This application note

provides a comprehensive guide to the design, synthesis, and characterization of

conformationally restricted analogs incorporating cyclobutane amines, a class of building

blocks gaining significant traction in modern drug discovery.[3]

Design Principles of Cyclobutane-Containing
Analogs
The fundamental principle behind using a cyclobutane scaffold is to restrict the torsional angles

of substituents, thereby locking the molecule into a more defined and biologically relevant

conformation.[4] Unlike acyclic linkers that allow free rotation, the puckered nature of the

cyclobutane ring presents a limited set of low-energy conformations.[5][6][7] This "puckering" or

"butterfly" conformation relieves torsional strain that would be present in a planar arrangement.

[5][6][8]

The substitution pattern on the cyclobutane ring dictates the spatial orientation of the

pharmacophoric groups. For instance, 1,2-disubstituted cyclobutanes can exist as cis or trans

isomers, each presenting a distinct vector for its substituents. Similarly, 1,3-disubstituted

systems offer unique spatial arrangements. By strategically placing the amine functionality and

other key interacting groups on the cyclobutane core, medicinal chemists can explore a defined

conformational space to optimize interactions with the target protein.

Key Advantages of Cyclobutane Scaffolds:
Reduced Planarity and Increased 3D Character: Moving away from "flat" aromatic structures,

cyclobutanes introduce three-dimensionality, which can lead to improved physicochemical

properties and novel intellectual property.[2][9]

Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation,

which can improve the pharmacokinetic profile of a drug candidate.[1]

Aryl Isostere: In some cases, a cyclobutane ring can serve as a non-aromatic bioisostere for

a phenyl ring, offering improved properties such as solubility.[1]
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Directional Scaffolding: The rigid framework allows for the precise positioning of key

pharmacophoric groups to fill specific hydrophobic pockets or form critical hydrogen bonds

within a binding site.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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